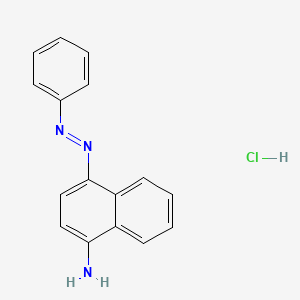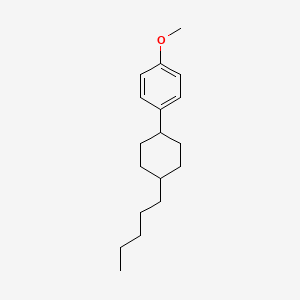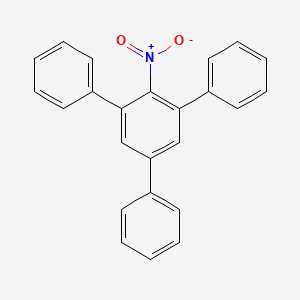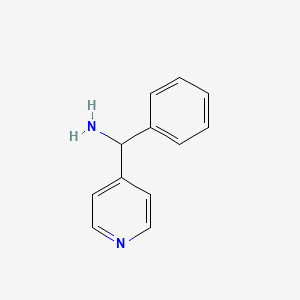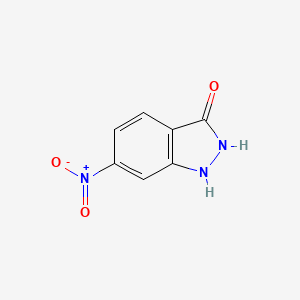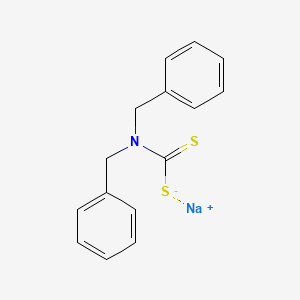
二苯基二硫代氨基甲酸钠
概述
描述
Sodium dibenzyldithiocarbamate, with the chemical formula C14H14NNaS2, is an organic sulfur compoundThis compound is characterized by its yellow or tan crystalline solid appearance and its solubility in water, alcohols, and organic solvents .
科学研究应用
Sodium dibenzyldithiocarbamate has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
Sodium dibenzyldithiocarbamate interacts with various biomolecules. For instance, it has been used in the synthesis of zinc and nickel dithiocarbamate complexes . These complexes are of immense interest due to their diverse structural properties and extensive application in various areas, especially in biomedical fields .
Cellular Effects
For example, they have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dithiocarbamates, a group to which Sodium dibenzyldithiocarbamate belongs, are known to form complex structures due to the low bite angle of the –CSS group, hence, their ability to interact with almost all metals in the periodic table .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Sodium dibenzyldithiocarbamate in animal models. It’s crucial to note that the effects of such compounds can vary significantly with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Dithiocarbamates are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
It’s crucial to note that the subcellular localization of such compounds can significantly impact their activity or function .
准备方法
Sodium dibenzyldithiocarbamate can be synthesized through the reaction of benzyl benzoate and sodium thiocarbamate under alkaline conditions. The specific operation process involves the following steps :
Reactants: Benzyl benzoate and sodium thiocarbamate.
Conditions: Alkaline environment.
Procedure: The reactants are mixed and allowed to react under controlled temperature and pH conditions to form the desired product.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction is typically carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product.
化学反应分析
Sodium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile.
Complex Formation: Sodium dibenzyldithiocarbamate can form stable complexes with transition metals, which are useful in various applications.
Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of sodium dibenzyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways. For example, in biological systems, it can inhibit enzymes by binding to metal cofactors, thereby disrupting their activity . In industrial applications, its ability to form complexes with metals enhances the stability and performance of materials.
相似化合物的比较
Sodium dibenzyldithiocarbamate can be compared with other dithiocarbamate compounds such as:
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of benzyl groups.
Zinc dibenzyldithiocarbamate: A zinc salt of dibenzyldithiocarbamate, used primarily in the rubber industry as a vulcanization accelerator.
The uniqueness of sodium dibenzyldithiocarbamate lies in its specific applications and the stability of the complexes it forms with transition metals, making it particularly useful in catalysis and material science.
属性
CAS 编号 |
55310-46-8 |
|---|---|
分子式 |
C15H15NNaS2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
sodium;N,N-dibenzylcarbamodithioate |
InChI |
InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18); |
InChI 键 |
YKVABMCSVUSETE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na] |
Key on ui other cas no. |
55310-46-8 |
Pictograms |
Irritant |
相关CAS编号 |
99-22-9 (Parent) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
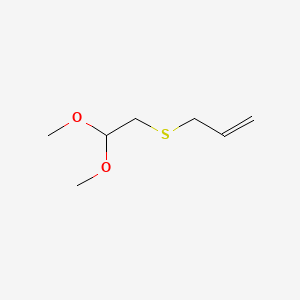
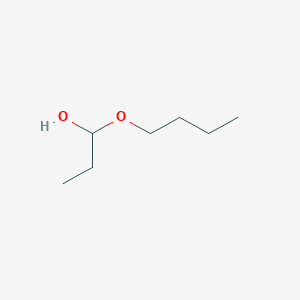
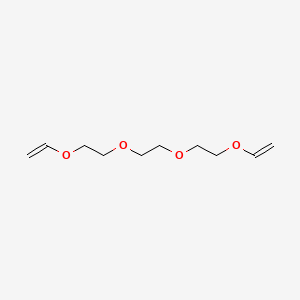

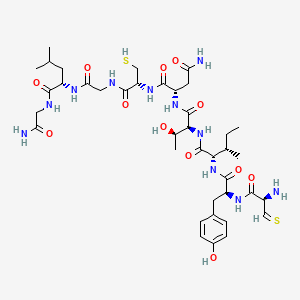
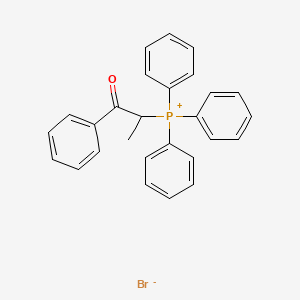
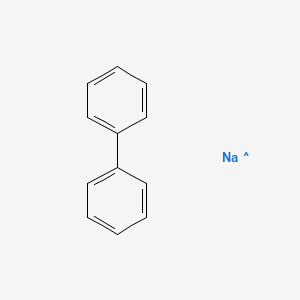
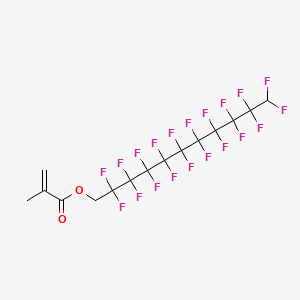
![2-[2-[[(2R,3R,4S,5R)-3,4,5-tris[2-(2-hydroxyethoxy)ethoxy]-6-methoxyoxan-2-yl]methoxy]ethoxy]ethanol](/img/structure/B1587685.png)
